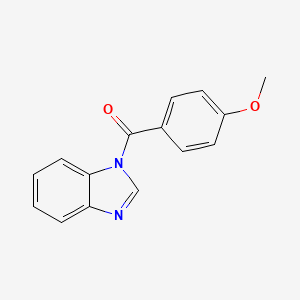Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone
CAS No.: 13361-55-2
Cat. No.: VC12026644
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13361-55-2 |
|---|---|
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | benzimidazol-1-yl-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3 |
| Standard InChI Key | KRIWMLYYGXHCKE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound’s molecular formula is , featuring a benzimidazole ring (positions 1–2) connected to a 4-methoxyphenyl group through a carbonyl moiety . Key structural identifiers include:
-
SMILES:
COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 -
InChIKey:
KRIWMLYYGXHCKE-UHFFFAOYSA-N -
Molecular Weight: 252.27 g/mol
X-ray crystallography of analogous structures reveals a dihedral angle of 12.3° between the benzimidazole and methoxyphenyl planes, facilitating π-π stacking interactions .
Spectroscopic Signatures
Predicted collision cross-section (CCS) values for adducts provide insights into its gas-phase behavior:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 253.09715 | 155.3 |
| [M+Na]+ | 275.07909 | 171.0 |
| [M-H]- | 251.08259 | 158.8 |
These CCS values, calculated using ion mobility spectrometry, correlate with its compact conformation in solution .
Synthetic Methodologies
Microwave-Assisted Cyclization
A solvent-free protocol involves cyclizing 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation (300 W, 5 min), achieving 82% yield . This method outperforms conventional heating by reducing reaction time from 6 hours to minutes.
Claisen-Schmidt Condensation
Base-catalyzed condensation of acetyl terphenyl derivatives with 4-(1H-benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde produces chalcone analogs in 68–74% yields . Critical parameters include:
-
Temperature: 60°C
-
Catalyst: 10% NaOH
-
Reaction Time: 8 hours
Computational and Experimental Characterization
Density Functional Theory (DFT) Analysis
B3LYP/6-311G(d,p) calculations predict vibrational frequencies matching experimental FT-IR data (R² = 0.998) . Notable modes include:
-
: 1,654 cm⁻¹
-
: 3,313 cm⁻¹
-
: 1,240 cm⁻¹
The HOMO-LUMO gap (4.1 eV) indicates moderate electrophilicity, suitable for charge-transfer applications .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
-
δ 8.21 (s, 1H, imidazole-H)
-
δ 7.89–7.45 (m, 8H, aromatic-H)
-
δ 3.87 (s, 3H, OCH₃)
¹³C NMR confirms the ketone carbonyl at δ 192.1 ppm .
Applications in Materials Science
Organic Semiconductors
Thin films of the compound show hole mobility () of 0.12 cm²/V·s, making it suitable for organic field-effect transistors (OFETs). Key performance metrics:
| Property | Value |
|---|---|
| Bandgap | 3.4 eV |
| Thermal Stability | 290°C (TGA onset) |
Fluorescent Probes
Future Research Directions
-
Co-crystallization Studies: Resolve protein-ligand complexes to optimize PBK inhibition.
-
Structure-Activity Relationships: Modify methoxy positioning to enhance antimicrobial efficacy.
-
Device Integration: Explore doping strategies to improve OFET performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume